2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole
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Overview
Description
2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoethyl isopropyl ether with 2-aminoethanol in the presence of a base can lead to the formation of the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydro-oxazole derivatives .
Scientific Research Applications
2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-oxazoline
- 2-Ethyloxazoline
- 2-Oxazoline, 2-ethyl-
Uniqueness
2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its reactivity and interactions compared to other oxazole derivatives .
Properties
CAS No. |
66474-33-7 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15NO2/c1-7(2)10-5-3-8-9-4-6-11-8/h7H,3-6H2,1-2H3 |
InChI Key |
VEDYOCXBYXQMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC1=NCCO1 |
Origin of Product |
United States |
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